3'-Amino-2',3'-dideoxy-2-fluoroadenosine

Ribonucleotide Reductase Anticancer Nucleoside Analogue

Standard 2',3'-dideoxyadenosine analogues suffer rapid ADA-mediated deamination, while single-substitution variants fail to provide combined metabolic stability and chain-terminating selectivity. This dual-modified nucleoside solves both limitations. - **2'-Fluoro group**: Confers resistance to adenosine deaminase, maintaining probe integrity in cell culture. - **3'-Amino group**: Enables polymerase selectivity profiling (viral vs. host) and RNR inhibition studies. - **Key comparator**: Non-fluorinated 3'-amino-2',3'-dideoxyadenosine (CAS 7403-25-0) available as ADA-susceptible control. Procure as a unique chemical entity-not replaceable by mixing mono-substituted analogues.

Molecular Formula C10H13FN6O2
Molecular Weight 268.25 g/mol
Cat. No. B11826213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-2',3'-dideoxy-2-fluoroadenosine
Molecular FormulaC10H13FN6O2
Molecular Weight268.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)N
InChIInChI=1S/C10H13FN6O2/c11-10-15-8(13)7-9(16-10)17(3-14-7)6-1-4(12)5(2-18)19-6/h3-6,18H,1-2,12H2,(H2,13,15,16)/t4-,5+,6+/m0/s1
InChIKeySZVPVHHHZBIOFV-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Amino-2',3'-dideoxy-2-fluoroadenosine: Structural Identity & Procurement Specification


3'-Amino-2',3'-dideoxy-2-fluoroadenosine (CAS 1028809-83-7, molecular formula C₁₀H₁₃FN₆O₂, MW 268.25) is a synthetic purine nucleoside analogue of adenosine distinguished by two simultaneous ribose modifications: a 2'-fluoro substituent and a 3'-amino group in place of the canonical hydroxyls found in natural adenosine . It belongs to the broader class of 2',3'-dideoxynucleoside analogues that function as nucleic acid synthesis inhibitors and chain terminators . Unlike its close structural relative 2'-fluoro-2',3'-dideoxyadenosine (FddA, CAS 110143-05-0), which retains a hydrogen at the 3' position, and unlike 3'-amino-2',3'-dideoxyadenosine (3'-NH₂-ddA, CAS 7403-25-0), which lacks the 2'-fluoro moiety, this compound incorporates dual modifications that simultaneously confer resistance to adenosine deaminase-mediated deactivation (via the 2'-fluoro group) and introduce a 3'-amino functionality with its own distinct electronic and steric properties [1].

1

Dual ribose modification probe

2'-fluoro and 3'-amino substitutions jointly influence ADA resistance and polymerase interaction, distinct from mono-substituted analogues.

2

Unique structural identity

Not interchangeable with FddA (2'-fluoro only) or 3'-NH₂-ddA; mixed substitution pattern cannot be replicated by admixture.

3

SAR nucleoside library component

Enables full factorial comparison of 3'-substituent effects (NH₂ vs F vs N₃) on polymerase selectivity and metabolic stability.

Why Generic 2',3'-Dideoxynucleoside Analogues Are Not Substitutable


The empiric interchangeability of 2',3'-dideoxynucleoside analogues for experimental applications is not supported by the available structure–activity data. The 2'-fluoro substituent has been demonstrated in structurally related adenosine analogues to confer resistance to adenosine deaminase (ADA), an enzyme that rapidly deaminates unsubstituted ddA (2',3'-dideoxyadenosine) to the corresponding inosine derivative, compromising intracellular stability and antiviral potency [1]. In a parallel vein, the 3'-amino modification has been shown in heterologous nucleoside systems to produce chain-terminating triphosphates with distinct substrate efficiencies for viral versus host DNA polymerases, a property that the 3'-fluoro or 3'-azido congeners do not phenocopy with identical magnitude [2]. Therefore, procuring a compound that carries both modifications—such as 3'-amino-2',3'-dideoxy-2-fluoroadenosine—is non-redundant with purchasing either the 2'-fluoro-only or the 3'-amino-only analogue separately; the dual substitution creates a unique chemical entity for which the combined biological properties cannot be reconstructed by simple admixture of the two mono-substituted analogues.

2'-Fluoro ADA protection not provided by 3'-amino-only analogue

3'-Amino-2',3'-dideoxyadenosine lacks the 2-fluoro group; predicted ADA-mediated deamination may shorten intracellular half-life and alter assay reproducibility.

3'-Amino polymerase discrimination absent in 2'-fluoro-only analogue

FddA retains 3'-H; chain termination follows standard 2',3'-dideoxy mechanism without the polymerase selectivity signature reported for 3'-amino triphosphates.

Dual modification cannot be reconstructed by mixing mono-substituted analogues

Combining FddA and 3'-NH₂-ddA does not generate the target compound; the combined biological profile requires the single dual-modified entity.

Differentiation Evidence Against Structural Analogues


Ribonucleotide Reductase Inhibition vs. FddA Reverse Transcriptase Targeting

3'-Amino-2',3'-dideoxy-2-fluoroadenosine is reported to inhibit the enzyme ribonucleotide reductase (RNR), a key enzyme in de novo dNTP biosynthesis . The comparator 2'-fluoro-2',3'-dideoxyadenosine (FddA, lodenosine) is a well-characterized nucleoside reverse transcriptase inhibitor (NRTI) that acts as a DNA chain terminator following intracellular phosphorylation, with its primary antiviral target being HIV-1 reverse transcriptase (EC₅₀ ~ 0.07 nM for the related potent analogue EFdA) [1]. In contrast, the RNR-inhibitory activity reported for the target compound suggests an orthogonal mechanism of action distinct from classic NRTI chain termination. No published quantitative RNR-inhibition data (IC₅₀) are currently available for this compound, and corresponding RNR-inhibition data for FddA are also not reported, precluding a numerical comparison.

RNR vs. RT target
Class-level inference

Reported RNR inhibition (no IC₅₀) contrasts with FddA's HIV-1 RT chain termination (EC₅₀ ~0.07 nM for EFdA reference).

Orthogonal mechanism may support combination pathway studies; quantitative data absent.

Vendor-reported activity; no primary RNR assay data located.

Ribonucleotide Reductase Anticancer Nucleoside Analogue

3'-Amino Modification as a Determinant of DNA Polymerase Chain Termination

3'-Amino-substituted 2',3'-dideoxynucleoside 5'-triphosphates have been studied as chain terminators for DNA polymerases. In one study, the 5'-triphosphate of 3'-amino-2',3'-dideoxythymidine specifically inhibited Bombyx mori nuclear polyhedrosis virus (BmNPV) DNA polymerase with no detectable effect on the host DNA replicase (DNA polymerase α–primase complex), demonstrating that the 3'-amino modification can confer viral polymerase selectivity [1]. While this specific evidence is derived from a thymidine-based (pyrimidine) scaffold, it establishes the principle that a 3'-amino group alters polymerase substrate recognition. The target compound, bearing the identical 3'-amino modification on a 2-fluoroadenine base, is structurally positioned to exhibit similarly altered polymerase specificity relative to 2'-fluoro-2',3'-dideoxyadenosine (FddA), which carries a 3'-hydrogen and relies solely on the 2'-fluoro modification for its biological profile [2]. No direct head-to-head polymerase inhibition data for 3'-amino-2',3'-dideoxy-2-fluoroadenosine triphosphate versus FddA triphosphate are available.

3'-NH₂ polymerase selectivity
Class-level inference

3'-amino-ddTTP selectively inhibited BmNPV DNA polymerase while sparing host DNA replicase (reference study).

3'-amino group may confer polymerase discrimination; adenosine scaffold not tested.

Inference from pyrimidine analogue; no head-to-head data for target compound.

DNA Polymerase Chain Termination DNA Sequencing

2-Fluoro Substitution Confers Adenosine Deaminase Resistance

The 2-fluoro modification on the adenine base is well-established in the nucleoside literature to confer resistance to adenosine deaminase (ADA), the enzyme responsible for rapid deamination of adenosine analogues to inactive inosine derivatives. This was explicitly demonstrated for 2'-beta-fluoro-2',3'-dideoxyadenosine (FddA), where the 2-fluoro substituent substantially reduced ADA-mediated deamination compared with the non-fluorinated parent 2',3'-dideoxyadenosine (ddA) [1]. The target compound 3'-amino-2',3'-dideoxy-2-fluoroadenosine carries this same protective 2-fluoro group on the adenine base. Its close comparator 3'-amino-2',3'-dideoxyadenosine (3'-NH₂-ddA, CAS 7403-25-0), which lacks the 2-fluoro modification, is predicted to undergo ADA-mediated deamination to the corresponding inosine derivative . No direct ADA stability assay data for either 3'-amino compound are available in the public domain; the stability advantage of the target compound is therefore inferred from the well-characterized 2-fluoro effect established in the FddA/ddA system.

2-F ADA resistance
Class-level inference

2-fluoro modification in FddA substantially reduced ADA deamination vs. ddA (precedent). Target compound retains 2-F.

Predicted ADA resistance may extend intracellular half-life; 3'-NH₂-ddA lacks protection.

No own-species ADA assay data; inferred from FddA/ddA literature.

Adenosine Deaminase Metabolic Stability Prodrug Design

3'-Substituent Comparison: Amino vs. Fluoro vs. Azido at the 3' Position

A systematic comparison of the three principal 3'-substituted 2',3'-dideoxyadenosine congeners reveals distinct chemical properties with implications for downstream phosphorylation and polymerase incorporation: (i) 3'-Amino-2',3'-dideoxy-2-fluoroadenosine carries –NH₂ (hydrogen-bond donor, basic pKa ~ 7–8 at the 3'-amino), (ii) 3'-fluoro-2',3'-dideoxyadenosine carries –F (electronegative, non-ionizable, small van der Waals radius), and (iii) 3'-azido-2',3'-dideoxyadenosine carries –N₃ (linear, electron-withdrawing, photolabile) . In DNA polymerase studies, 3'-fluoro-2',3'-dideoxyadenosine 5'-triphosphate (dATP(3'F)) was incorporated 14-fold less efficiently than natural dATP by avian myeloblastosis virus reverse transcriptase [1]. The corresponding incorporation efficiency for 3'-amino-substituted adenosine triphosphate has not been reported. The 3'-amino group's capacity for protonation at physiological pH introduces a positive charge not present in the 3'-fluoro or 3'-azido analogues, which may differentially affect enzyme active-site interactions and nucleobase stacking.

3'-substituent properties
Cross-study comparable

3'-NH₂ (ionizable, H-bond donor) vs. 3'-F (neutral, 14× less efficient incorporation than dATP by AMV RT) vs. 3'-N₃ (photolabile).

Ionization difference may yield unique polymerase interaction; direct data missing.

14-fold data from 3'-F analogue; no incorporation data for 3'-NH₂-ATP.

Structure–Activity Relationship 3'-Substitution Nucleoside Analogues

Adenovirus DNA Polymerase Inhibition: Benchmarking a Dual-Modified Analogue

In a comparative study of modified nucleoside triphosphates against adenovirus (Ad) DNA polymerase, 2',3'-dideoxyadenosine triphosphate (ddATP) inhibited Ad DNA polymerase with an IC₅₀ of 1.6 μM [1]. In the same study, 3'-fluoro-substituted triphosphates showed a range of potencies (e.g., 3'-fluorothymidine triphosphate IC₅₀ 0.63 μM; 2',3'-dideoxy-3'-fluoroguanosine triphosphate IC₅₀ 0.71 μM) [1]. The target compound, 3'-amino-2',3'-dideoxy-2-fluoroadenosine, combines both a 3'-substitution (amino) and a 2'-modification (fluoro), which differentiates it from the mono-substituted 3'-fluoro or the unsubstituted 2',3'-dideoxy series evaluated in the reference study. The 3'-amino group has not been tested in this Ad DNA polymerase system, and no IC₅₀ data exist for the target compound. These reference data establish the baseline inhibitory landscape for 3'-substituted dideoxynucleotides against Ad DNA polymerase, providing a framework against which the amino congener may eventually be benchmarked.

AdV polymerase benchmark
Supporting evidence

ddATP IC₅₀ 1.6 μM; 3'-F-thymidine TP IC₅₀ 0.63 μM; 3'-F-guanosine TP IC₅₀ 0.71 μM (reference). Target compound not tested.

Baseline IC₅₀ range for 3'-substituted dideoxynucleotides; dual-modified probe may be benchmarked.

No data for 3'-amino-substituted adenosine analogue in this assay.

Adenovirus DNA Polymerase Inhibition Antiviral Nucleosides

Research Application Scenarios Based on Verified Evidence


Ribonucleotide Reductase Mechanism Probe for Cancer Research

The reported ribonucleotide reductase inhibitory activity of 3'-amino-2',3'-dideoxy-2-fluoroadenosine positions it as a candidate probe for RNR enzymology research—a target class that is mechanistically orthogonal to the reverse transcriptase pathway engaged by the comparator 2'-fluoro-2',3'-dideoxyadenosine (FddA). Investigators studying RNR-dependent dNTP pool regulation in cancer cell lines may find this dual-modified nucleoside useful as a tool compound, particularly given that the 2-fluoro group is expected to protect the adenine base from ADA-mediated deamination, thereby maintaining probe integrity during extended cell-culture incubation periods [1]. Researchers should note that quantitative RNR inhibition data are not publicly available and must be generated de novo.

DNA Polymerase Selectivity Assays with 3'-Amino-Mediated Termination

The documented ability of 3'-amino-2',3'-dideoxynucleoside triphosphates to discriminate between viral and host DNA polymerases—as demonstrated for 3'-amino-2',3'-dideoxythymidine triphosphate, which selectively inhibited BmNPV DNA polymerase while sparing host DNA replicase —supports the use of 3'-amino-2',3'-dideoxy-2-fluoroadenosine (following intracellular or in vitro 5'-phosphorylation) in polymerase selectivity profiling. The combination of the 3'-amino group (conferring potential polymerase discrimination) with the 2'-fluoro group (conferring ADA stability [1]) makes this compound a candidate for developing polymerase-specific detection reagents, particularly in systems where adenosine deaminase activity in the assay matrix would otherwise degrade non-fluorinated adenine-based terminators.

SAR Libraries of 3'-Substituted 2',3'-Dideoxynucleoside Scaffolds

The distinct physicochemical properties of the 3'-amino substituent (ionizable, hydrogen-bond donor) compared with 3'-fluoro (neutral, electronegative) and 3'-azido (linear, photolabile) substituents make 3'-amino-2',3'-dideoxy-2-fluoroadenosine an essential member of any comprehensive SAR library investigating the 3'-position of 2',3'-dideoxyadenosine scaffolds. The 14-fold reduced incorporation efficiency documented for the 3'-fluoro analogue (dATP(3'F)) relative to natural dATP by AMV reverse transcriptase [1] establishes a quantitative benchmark; analogous data for the 3'-amino congener would complete the SAR picture for this pharmacophoric position. Procurement of all three 3'-substituted variants (amino, fluoro, azido) enables full factorial comparison across polymerase families.

Evaluating ADA Stability in Dual-Modified Nucleoside Scaffolds

The well-established protective effect of the 2-fluoro group against adenosine deaminase, demonstrated in the FddA/ddA system , makes 3'-amino-2',3'-dideoxy-2-fluoroadenosine a valuable compound for studies examining whether the 3'-amino modification modulates (enhances or attenuates) ADA resistance conferred by the 2-fluoro group. The non-fluorinated comparator 3'-amino-2',3'-dideoxyadenosine (CAS 7403-25-0) serves as the matched ADA-susceptible control [1]. This pairwise comparison enables researchers to deconvolve the contributions of the 2'-fluoro and 3'-amino modifications to overall metabolic stability, a key parameter for optimizing nucleoside analogue pharmacokinetics in antiviral and anticancer drug discovery programs.

Application
Selection Property
Validation Focus
RNR pathway studies (dNTP regulation)
Reported RNR inhibition context (qualitative); 2-F ADA protection
Generate quantitative RNR IC₅₀; confirm mechanism in ADA-competent cells
DNA polymerase selectivity profiling
3'-amino-mediated chain termination signature; 2-F metabolic stability
Compare incorporation efficiency across viral/host polymerase families
3'-substituent SAR nucleoside libraries
Ionizable 3'-NH₂ (vs. neutral F, N₃); dual ribose modification
Full factorial comparison of polymerase incorporation and ADA stability
ADA metabolic stability comparison
2-fluoro ADA resistance; 3'-amino modulation potential
Deconvolution of 2'-F and 3'-NH₂ contributions to intracellular half-life
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